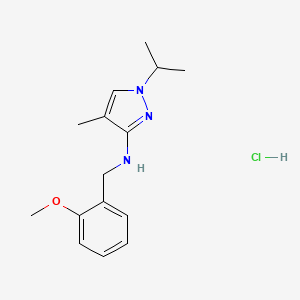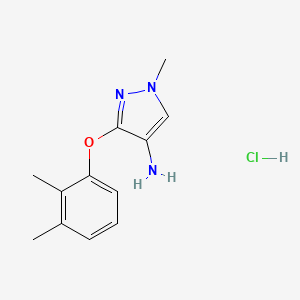![molecular formula C17H18BrNO4S2 B12225991 6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid](/img/structure/B12225991.png)
6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a hexanoic acid side chain, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid typically involves multiple steps. One common approach is the condensation of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with hexanoic acid under acidic conditions to form the thiazolidinone ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The thiazolidinone core is known for its antimicrobial and anti-inflammatory properties, making this compound a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism of action of 6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid is likely related to its ability to interact with biological targets such as enzymes or receptors. The thiazolidinone ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the bromine atom on the phenyl ring can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 6-{5-[(3-Chloro-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid
- 6-{5-[(3-Methyl-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid
Uniqueness
The presence of the bromine atom in 6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid makes it unique compared to its chloro and methyl analogs. Bromine is larger and more polarizable than chlorine or a methyl group, which can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H18BrNO4S2 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
6-[(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C17H18BrNO4S2/c1-23-13-7-6-11(9-12(13)18)10-14-16(22)19(17(24)25-14)8-4-2-3-5-15(20)21/h6-7,9-10H,2-5,8H2,1H3,(H,20,21)/b14-10+ |
InChI Key |
LQRCBKVSQCOGDD-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({1-[(Oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12225919.png)
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12225924.png)
![2-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12225927.png)
![2-[(1-Cyclobutylpiperidin-4-yl)oxy]-5-fluoropyrimidine](/img/structure/B12225928.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12225935.png)
![N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12225936.png)

![Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride](/img/structure/B12225948.png)
![5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12225961.png)
![4-Methyl-6-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine](/img/structure/B12225967.png)
![2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12225970.png)

![2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12225987.png)
